Chlorine versus Bromine Leaving Group Reactivity
In basic aqueous solution at 25°C (μ = 1.0 KCl), N-(2-chloroethyl)sulphonamides undergo cyclization to N-(arylsulphonyl)aziridines with kinetics approximately 50-fold slower than the corresponding bromo analogs (log k₀ = –1.30) [1]. The chloride derivatives exhibit ρ = –0.58 for cyclization rate as a function of aryl substituent electronic effects, indicating a reaction mechanism proceeding through a sulfonamidate anion intermediate where leaving group identity—not aryl electronics—dominates rate determination [1].
| Evidence Dimension | Cyclization rate to aziridines (relative reactivity) |
|---|---|
| Target Compound Data | Relative rate: 1× (reference) |
| Comparator Or Baseline | N-(2-bromoethyl)sulphonamide: relative rate approximately 50× faster |
| Quantified Difference | Chloride is ca. 50-fold less reactive than bromide |
| Conditions | Aqueous solution, pH basic (sulphonamidate anion), 25°C, μ = 1.0 (KCl) |
Why This Matters
The 50-fold reduced reactivity of the chloroethyl derivative compared to bromoethyl analogs translates to greater handling stability and shelf life while retaining sufficient alkylating capacity for controlled covalent modification applications.
- [1] Coy JH, Hegarty AF, Flynn EJ, Scott FL. Ambident neighbouring groups. Part V. Mechanism of cyclization of 2-halogenoethylsulphonamides to aziridines. J Chem Soc Perkin Trans 2. 1974:53-58. doi:10.1039/P29740000053 View Source
